

Molecular structure and conformation of 2,5-Dimethyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethyl-4-methoxyphenylboronic acid

Cat. No.: B1587957

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **2,5-Dimethyl-4-methoxyphenylboronic acid**

Abstract

This technical guide provides a comprehensive examination of the molecular structure, conformational isomerism, and spectroscopic characteristics of **2,5-Dimethyl-4-methoxyphenylboronic acid**. As a member of the versatile arylboronic acid class, this compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a deep understanding of the compound's behavior in both solid and solution states. We will explore the causal relationships between its substitution pattern and its preferred conformation, detail self-validating protocols for its synthesis and characterization, and contextualize its utility in synthetic applications.

Introduction: The Significance of Substituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.^{[1][2]} Their appeal stems from a unique combination of reactivity and stability; they are generally crystalline solids, stable in the

presence of air and moisture, and exhibit low toxicity, with their reaction byproducts being environmentally benign.^[2]

2,5-Dimethyl-4-methoxyphenylboronic acid, the subject of this guide, is a highly functionalized example of this class. Its specific substitution pattern—two electron-donating methyl groups and a strong electron-donating methoxy group—imparts distinct electronic and steric properties that influence its reactivity and conformation. Understanding these nuances is critical for researchers aiming to leverage this reagent in the synthesis of complex molecular architectures, such as those found in pharmaceuticals and advanced materials.

Property	Value
Molecular Formula	C ₉ H ₁₃ BO ₃ ^[3]
Molecular Weight	180.01 g/mol ^[4]
Monoisotopic Mass	180.0957744 Da ^[4]
IUPAC Name	(4-methoxy-2,5-dimethylphenyl)boronic acid ^[3]
CAS Number	246023-54-1 ^[5]

Molecular Structure and Electronic Profile

The molecule consists of a central benzene ring substituted with a boronic acid [$-B(OH)_2$] group, a methoxy ($-OCH_3$) group at the para position, and two methyl ($-CH_3$) groups at the ortho and meta positions relative to the boronic acid.

The electronic nature of the aryl ring is significantly influenced by its substituents. The methoxy group is a powerful π -donor through resonance and a σ -acceptor through induction, with the resonance effect dominating. The two methyl groups are weak σ -donors through hyperconjugation. Collectively, these electron-donating groups increase the electron density of the aromatic ring, which can influence its reactivity in cross-coupling reactions.

Conformational Analysis: The Interplay of Sterics and Electronics

The conformation of arylboronic acids is primarily defined by the rotation around the Carbon-Boron (C-B) bond and the two Boron-Oxygen (B-O) bonds.^[6] This rotational freedom gives rise to several potential conformers.

Rotation Around the C-B Bond

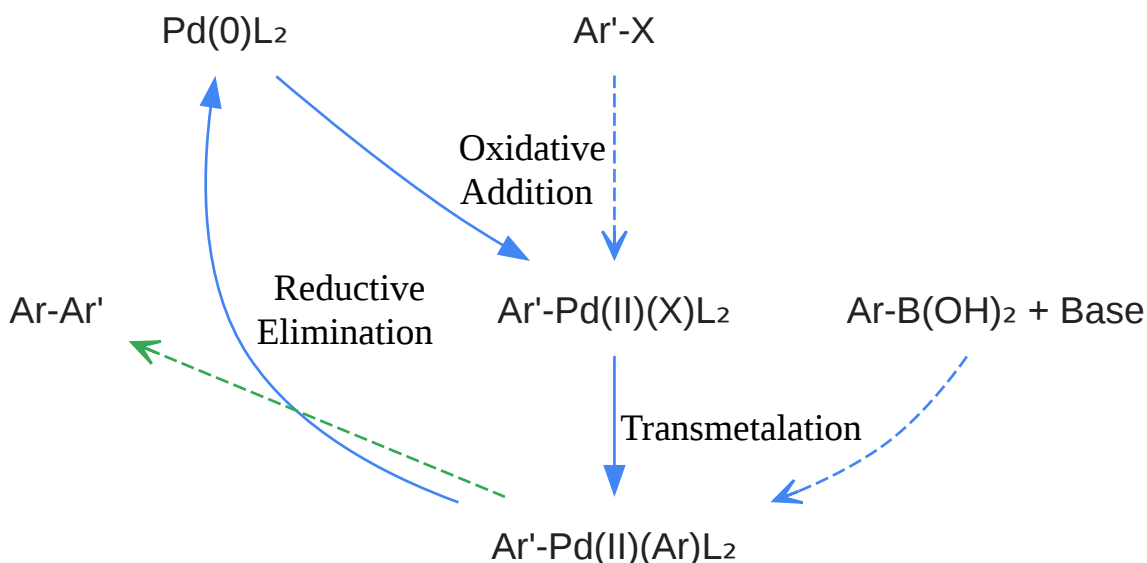
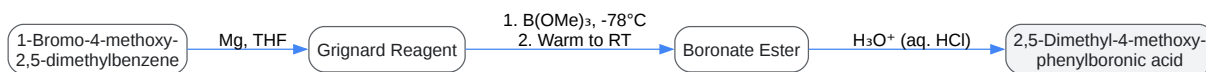
For a typical phenylboronic acid, a planar conformation, where the B(OH)₂ group is coplanar with the phenyl ring, is often favored as it maximizes π -conjugation between the ring and the empty p-orbital of the boron atom. However, in **2,5-Dimethyl-4-methoxyphenylboronic acid**, the presence of a methyl group at the C2 position (ortho to the boronic acid) introduces significant steric hindrance. This steric clash forces the boronic acid group to rotate out of the plane of the phenyl ring, disrupting coplanarity. This is a critical structural feature, as the dihedral angle directly impacts the efficiency of transmetalation in the Suzuki-Miyaura catalytic cycle.

Isomerism of the Boronic Acid Group

The B(OH)₂ moiety itself can adopt different conformations due to rotation around the B-O bonds. Computational studies on similar phenylboronic acids have identified three primary energy minima: cis-cis, cis-trans, and trans-trans arrangements of the hydroxyl groups.^[6] The cis-trans conformer is often found to be the most stable.^[6]

Solid-State Structure: The Dimeric Motif

In the solid state, arylboronic acids almost universally form hydrogen-bonded dimers.^[7] The two boronic acid groups associate through a pair of strong O-H...O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This dimerization is a defining characteristic of their crystal structure and influences their physical properties, such as melting point and solubility.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. 2,5-Dimethoxy-4-methylphenylboronic acid | 956429-07-5 | Benchchem [benchchem.com]
- 3. PubChemLite - 2,5-dimethyl-4-methoxybenzeneboronic acid (C₉H₁₃BO₃) [pubchemlite.lcsb.uni.lu]
- 4. (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C₉H₁₃BO₃ | CID 3716303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 246023-54-1|2,5-Dimethyl-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 6. pleiades.online [pleiades.online]

- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and conformation of 2,5-Dimethyl-4-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587957#molecular-structure-and-conformation-of-2-5-dimethyl-4-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com